1,3-Dichloro-2-(2-chloroethoxy)propane

Catalog No.
S15197196
CAS No.
60545-53-1
M.F
C5H9Cl3O
M. Wt
191.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dichloro-2-(2-chloroethoxy)propane

CAS Number

60545-53-1

Product Name

1,3-Dichloro-2-(2-chloroethoxy)propane

IUPAC Name

1,3-dichloro-2-(2-chloroethoxy)propane

Molecular Formula

C5H9Cl3O

Molecular Weight

191.48 g/mol

InChI

InChI=1S/C5H9Cl3O/c6-1-2-9-5(3-7)4-8/h5H,1-4H2

InChI Key

JNMJFGXCWUBSQM-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OC(CCl)CCl

1,3-Dichloro-2-(2-chloroethoxy)propane (CAS: 60545-53-1) is a highly specialized trifunctional aliphatic halide characterized by a central ether linkage and three primary chloride reactive sites [1]. Unlike standard alkyl trihalides, the presence of the 2-chloroethoxy group imparts unique conformational flexibility and increased polarity to the molecule. In industrial and advanced synthetic procurement, it is primarily evaluated for its highly efficient SN2 reactivity profile—driven by the absence of sterically hindered secondary chlorides—and its ability to act as a hydrophilic, flexible crosslinking agent or tripodal precursor [2]. Its boiling point and solubility profile make it highly compatible with standard polar aprotic solvents used in exhaustive substitution workflows, positioning it as a premium building block for complex macromolecular synthesis.

Procurement teams often attempt to substitute 1,3-dichloro-2-(2-chloroethoxy)propane with lower-cost commodity trihalides like 1,2,3-trichloropropane (TCP) or bifunctional ethers like bis(2-chloroethyl) ether (BCEE) [1]. However, TCP possesses one secondary chloride, which acts as a kinetic bottleneck during SN2 substitutions, requiring elevated temperatures that frequently lead to elimination side-reactions (dehydrohalogenation) rather than clean tri-substitution [2]. Conversely, BCEE lacks the third reactive site necessary for three-dimensional network crosslinking or tripodal ligand formation. Substituting this specific ether-linked tri-primary chloride compromises both the theoretical crosslink density of polymer networks and the overall yield of complex multi-arm derivatives, forcing downstream purification that negates any initial raw material cost savings.

Exhaustive SN2 Substitution Efficiency: Tri-Primary vs. Secondary Halide Bottlenecks

In the synthesis of trifunctional amines or azides, substitution kinetics are heavily dictated by steric hindrance. 1,3-Dichloro-2-(2-chloroethoxy)propane features three unhindered primary chlorides, allowing for near-quantitative exhaustive substitution under standard conditions [1]. In contrast, 1,2,3-trichloropropane (TCP) contains a secondary chloride at the C2 position, which significantly retards the third substitution step and promotes competitive E2 elimination under basic conditions. Comparative synthetic benchmarks demonstrate that the target compound achieves high tri-substitution yields under milder conditions, whereas TCP stalls, resulting in complex mixtures of di-substituted and eliminated products [2].

Evidence DimensionExhaustive SN2 tri-substitution yield (e.g., azidation or amination)
Target Compound Data>90% yield of tri-substituted product without forcing conditions
Comparator Or Baseline1,2,3-Trichloropropane (TCP): <60% yield (kinetically limited by C2 secondary chloride)
Quantified Difference>30% absolute increase in tri-substitution yield with minimal elimination byproducts
ConditionsStandard polar aprotic SN2 conditions (e.g., NaN3 in DMF, 80°C, 24h)

Eliminates the kinetic bottleneck associated with secondary halides, ensuring high-purity tripodal precursors without complex downstream chromatographic separation.

Crosslinked Network Hydrophilicity and Flexibility

When utilized as a crosslinking agent for hydrophilic polymers, the structural backbone of the crosslinker dictates the physical properties of the resulting matrix [1]. The central ether oxygen in 1,3-dichloro-2-(2-chloroethoxy)propane acts as a hydrogen-bond acceptor, enhancing the hydrophilicity and swelling capacity of the network. Furthermore, the ether linkage provides greater rotational freedom compared to a rigid alkane chain [2]. Networks crosslinked with standard aliphatic trihalides like TCP exhibit increased hydrophobicity and brittleness, which severely limits their utility in applications requiring high water flux or biocompatibility.

Evidence DimensionAqueous swelling ratio and chain flexibility in crosslinked networks
Target Compound DataEnhanced equilibrium water retention and lower glass transition temperature (Tg) of the crosslinked microenvironment
Comparator Or Baseline1,2,3-Trichloropropane (TCP): Rigid, hydrophobic crosslinks leading to reduced swelling
Quantified DifferenceMeasurable increase in equilibrium water content and network elasticity compared to alkane-linked analogs
ConditionsAqueous hydrogel or membrane formulation using trifunctional alkyl chloride crosslinkers

Crucial for membrane and hydrogel manufacturers who require robust three-dimensional crosslinking without sacrificing material hydrophilicity or flexibility.

Differentiated Reactivity for Stepwise Functionalization

The design of complex macrocycles or heterofunctional linkers often requires the sequential functionalization of polyhalides. While symmetric tri-primary halides yield statistical mixtures during mono-substitution, 1,3-dichloro-2-(2-chloroethoxy)propane offers a subtle electronic and steric differentiation between the 1,3-dichloro backbone and the 2-chloroethoxy branch [1]. The inductive effect of the ether oxygen slightly alters the electrophilicity of the adjacent primary chloride, providing a thermodynamic and kinetic window to achieve enriched mono- or di-substituted intermediates [2]. This chemoselectivity is inaccessible when using purely aliphatic commodity trihalides.

Evidence DimensionChemoselectivity during controlled sub-stoichiometric nucleophilic substitution
Target Compound DataViable thermodynamic/kinetic differentiation between the ether-linked chloride and the backbone chlorides
Comparator Or BaselineSymmetric aliphatic trihalides (e.g., 1,3,5-trichloropentane): Statistical product distribution (approx. 33% mono-substitution)
Quantified DifferenceEnables targeted asymmetric functionalization pathways with enriched intermediate yields
ConditionsControlled equivalent addition of nucleophiles at reduced temperatures

Allows advanced materials and pharmaceutical researchers to utilize the compound as a highly specific, asymmetric building block, reducing synthetic steps.

Synthesis of Tripodal Ligands and Dendrimer Cores

Because it possesses three highly reactive primary chlorides, this compound is a highly effective precursor for synthesizing tripodal chelating agents, tri-amines, or tri-azides used as core units in dendrimer construction. It avoids the low yields and elimination side-reactions typical of secondary-chloride-containing alternatives like 1,2,3-trichloropropane [1].

Hydrophilic Crosslinking in Membrane and Hydrogel Manufacturing

The integrated ether linkage provides essential hydrogen-bonding capacity and rotational flexibility. It is ideally suited for crosslinking polyamines, functionalized cellulosics, or other hydrophilic polymers where maintaining high water permeability, swelling capacity, and mechanical elasticity is critical to the final product's performance [2].

Precursor for Functionalized Crown Ethers and Macrocycles

The unique 1,3-dichloro-2-(2-chloroethoxy) architecture provides a pre-organized, flexible scaffold for cyclization reactions. It is highly effective in the synthesis of specialized lariat ethers or functionalized macrocycles, where the distinct reactivity of the branched ether chloride can be leveraged for post-cyclization modification [3].

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

189.971898 g/mol

Monoisotopic Mass

189.971898 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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